KRAS G12D modulator-1
Description
Significance of KRAS Mutations in Human Cancers
Activating mutations in the RAS family of proteins are found in approximately 25% of all human cancers, with KRAS being the most frequently mutated isoform. nih.govnih.gov These mutations are a major driver of tumorigenesis and are particularly prevalent in some of the most lethal solid tumors. nih.govmdpi.com The high frequency of KRAS mutations across various cancer types makes it a compelling therapeutic target. cap.org
The KRAS G12D mutation, a specific substitution of aspartic acid for glycine (B1666218) at codon 12, is one of the most common oncogenic mutations. rsc.org Its prevalence varies significantly across different cancer types. It is the most frequent KRAS mutation in pancreatic ductal adenocarcinoma (PDAC), occurring in about 35-41% of cases. mdpi.comcancer.govnih.gov In colorectal cancer, KRAS G12D is also highly prevalent, found in up to 42% of tumors. researchgate.net While less common in non-small cell lung cancer (NSCLC) compared to the G12C mutation, G12D is still significant, particularly in never-smokers where it is the most frequent KRAS mutation. cap.org
| Cancer Type | Prevalence of KRAS G12D Mutation | Citation |
|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~35-41% | mdpi.comcancer.govnih.gov |
| Colorectal Cancer (CRC) | ~26.6% (up to 42%) | mdpi.comresearchgate.net |
| Lung Adenocarcinoma (LUAD) | ~11.7% (higher in never-smokers) | mdpi.comcap.org |
| Uterine Endometrial Carcinoma | ~34.0% | mdpi.com |
For decades, KRAS was famously considered "undruggable". nih.govpremierscience.com This was primarily due to the protein's molecular characteristics. The KRAS protein has a very smooth surface, lacking the well-defined pockets typically exploited by small molecule inhibitors. nih.govcap.org The only obvious binding site was the pocket for its natural ligand, GTP. However, the affinity of KRAS for GTP is extraordinarily high, and the cellular concentration of GTP is also very high, making it nearly impossible for a small molecule to compete effectively for this binding site. cap.orgaacr.org These challenges led many researchers to focus on indirect strategies, such as targeting upstream or downstream proteins in the KRAS signaling pathway, which often yielded disappointing results due to pathway redundancies and feedback mechanisms. nih.gov
Emergence of Direct KRAS G12D Targeting Strategies
The landscape of KRAS targeting was revolutionized by the development of covalent inhibitors that specifically target the KRAS G12C mutation. cap.org These drugs, such as sotorasib (B605408) and adagrasib, bind irreversibly to the mutant cysteine residue, locking the protein in an inactive state. mdpi.comcap.org However, this strategy is not applicable to other common KRAS mutations like G12D, which lacks a reactive cysteine. mdpi.com
This has spurred the development of novel strategies to directly target KRAS G12D. Researchers are exploring non-covalent inhibitors that can bind to different pockets on the KRAS protein. mdpi.commdpi.com These efforts have led to the discovery of compounds that can bind to a shallow pocket between the switch-I and switch-II regions of KRAS, disrupting its function. mdpi.com Another approach involves developing molecules that can target both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D. mdpi.com The development of these direct inhibitors, such as MRTX1133 and BI-2852, represents a significant breakthrough, offering the potential to finally drug the most prevalent KRAS mutation. mdpi.commdpi.comfrontiersin.org
Overview of KRAS G12D Modulator-1 as a Research Compound
This compound, also known as compound 6, is a chemical tool developed for cancer research. medchemexpress.com It is identified as a potent modulator of the KRAS G12D mutant protein. medchemexpress.com This compound is used in laboratory settings to study the function of KRAS G12D and to evaluate the effects of its inhibition.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H36FN5O4 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(3R,5R)-1-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-(3-hydroxynaphthalen-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidine-3,5-diol |
InChI |
InChI=1S/C30H36FN5O4/c31-20-13-30(7-3-8-36(30)14-20)18-40-29-32-26-17-34(27-12-21(37)10-19-4-1-2-5-24(19)27)9-6-25(26)28(33-29)35-15-22(38)11-23(39)16-35/h1-2,4-5,10,12,20,22-23,37-39H,3,6-9,11,13-18H2/t20-,22-,23-,30+/m1/s1 |
InChI Key |
SOXZOPVYHSBBKU-SIVBMPLWSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(CCN(C4)C5=CC(=CC6=CC=CC=C65)O)C(=N3)N7C[C@@H](C[C@H](C7)O)O |
Canonical SMILES |
C1CC2(CC(CN2C1)F)COC3=NC4=C(CCN(C4)C5=CC(=CC6=CC=CC=C65)O)C(=N3)N7CC(CC(C7)O)O |
Origin of Product |
United States |
Molecular Pathobiology of Kras G12d in Cancer
KRAS Signal Transduction in Cellular Homeostasis
In its normal, non-cancerous state, the KRAS protein is a tightly regulated transducer of extracellular signals into intracellular responses. cancerbiomed.org Its function is essential for maintaining cellular homeostasis, ensuring that cell proliferation, survival, and differentiation occur only when needed. cancerbiomed.org This control is primarily managed through a cyclical activation and deactivation process.
The KRAS protein functions as a small GTPase, a class of enzymes that act as molecular switches by cycling between two states: an active, GTP-bound ("on") state and an inactive, GDP-bound ("off") state. wikipedia.orgmdpi.com This cycle is precisely controlled by two main families of regulatory proteins:
Guanine (B1146940) Nucleotide Exchange Factors (GEFs): When a cell receives external stimuli, such as signals from growth factor receptors, GEFs like Son of Sevenless (SOS1) are recruited. nih.govnih.gov GEFs facilitate the release of the tightly bound GDP from the KRAS protein, allowing the much more abundant intracellular GTP to bind in its place. mdpi.commdpi.com This exchange switches KRAS to its active, "on" conformation. libretexts.org
GTPase-Activating Proteins (GAPs): To turn the signal off, GAPs bind to the active KRAS-GTP complex. researchgate.netphysiology.org They dramatically accelerate the intrinsically slow rate at which KRAS hydrolyzes GTP back to GDP, returning the protein to its inactive state. mdpi.comijbs.com This ensures that the signaling is transient and tightly coupled to the presence of external growth signals. cancerbiomed.org
This regulated on/off cycle is fundamental to normal cellular function, preventing uncontrolled growth. libretexts.org
Table 1: Key Regulators of the KRAS GTPase Cycle
| Regulator Type | Example Protein | Function | Effect on KRAS |
|---|---|---|---|
| Guanine Nucleotide Exchange Factor (GEF) | SOS1 | Promotes the exchange of GDP for GTP. nih.govnih.gov | Activation ("On" Switch) |
| GTPase-Activating Protein (GAP) | Neurofibromin 1 (NF1), p120GAP | Accelerates the hydrolysis of GTP to GDP. nih.govpnas.org | Inactivation ("Off" Switch) |
Once in its active, GTP-bound state, KRAS undergoes a conformational change that allows it to bind to and activate several downstream effector proteins. cancerbiomed.org This initiates signaling cascades that carry the message to the nucleus. The two most prominent and well-characterized pathways are:
RAF/MEK/ERK Pathway (MAPK Pathway): Activated KRAS recruits and activates RAF kinases. researchgate.net This sets off a phosphorylation cascade where RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. nih.gov Activated ERK then moves into the nucleus to regulate transcription factors that control cell proliferation and survival. nih.gov
PI3K/AKT/mTOR Pathway: KRAS can also activate Phosphoinositide 3-kinase (PI3K). researchgate.netbiomolther.org Activated PI3K generates lipid second messengers that recruit and activate AKT (also known as Protein Kinase B). frontiersin.org AKT is a central node that controls a wide range of cellular processes, including cell growth, metabolism, and the inhibition of apoptosis (programmed cell death), often through the downstream effector mTOR. frontiersin.orgmdpi.comresearchgate.net
Together, these pathways form a complex network that integrates signals to control core cellular decisions. oncotarget.comaacrjournals.org
Impact of G12D Mutation on KRAS Function
Oncogenic mutations in KRAS disrupt the delicate balance of its signaling cycle. The G12D mutation, which involves the substitution of a glycine (B1666218) amino acid with an aspartic acid at position 12, is one of the most frequent and aggressive of these mutations. preprints.orgmdpi.com This single amino acid change has profound consequences for the protein's function.
The primary biochemical defect caused by the G12D mutation is a severe impairment of the protein's ability to hydrolyze GTP. mdpi.comnih.gov The glycine at position 12 is located in a critical region called the P-loop, which is essential for binding GTP and for the correct positioning of the catalytic machinery required for hydrolysis. mdpi.com The introduction of the larger, charged aspartic acid residue sterically hinders the binding of GAPs, such as the "arginine finger" domain that is crucial for catalyzing GTP hydrolysis. pnas.org This renders the KRAS G12D mutant protein largely insensitive to GAP-mediated inactivation. nih.govgenomenon.com Consequently, the protein becomes trapped in a perpetually GTP-bound, active state. nih.govpreprints.org
Because the KRAS G12D protein is locked in its "on" state, it continuously activates its downstream effector pathways, the RAF/MEK/ERK and PI3K/AKT/mTOR cascades, even in the complete absence of external growth-promoting signals. preprints.orgmdpi.com This uncouples cell proliferation and survival from normal regulatory mechanisms, leading to aberrant and sustained pro-growth signaling. nih.gov Studies have shown that cells with the KRAS G12D mutation exhibit increased levels of phosphorylated MEK, ERK, and AKT, which are markers of pathway activation. mdpi.com This relentless signaling drives the malignant phenotype of cancer cells.
Table 2: Functional Comparison of Wild-Type KRAS vs. KRAS G12D
| Characteristic | Wild-Type (WT) KRAS | KRAS G12D Mutant |
|---|---|---|
| Activation State | Tightly regulated, cycles between "on" (GTP) and "off" (GDP) states. mdpi.com | Constitutively "on" (GTP-bound). nih.govpreprints.org |
| Response to GAPs | Sensitive; GAPs accelerate GTP hydrolysis to turn the signal off. researchgate.net | Insensitive; GAP binding is impaired, preventing inactivation. pnas.orggenomenon.com |
| Downstream Signaling | Activated transiently in response to external signals. cancerbiomed.org | Continuously activated, independent of external signals. mdpi.com |
| Cellular Effect | Regulated cell proliferation and survival. cancerbiomed.org | Uncontrolled cell proliferation, growth, and survival. nih.gov |
Role of Oncogenic KRAS G12D in Tumorigenesis
The constitutive signaling driven by the KRAS G12D mutation is a critical driver of tumorigenesis, required for both the initiation and maintenance of cancer. jci.org In pancreatic cancer, where KRAS G12D is the most common mutation, it is considered an initiating event, detected even in early precancerous lesions. jci.org The persistent activation of downstream pathways promotes several hallmarks of cancer:
Sustained Proliferative Signaling: The constant activation of the RAF/MEK/ERK pathway drives cells to continually divide. nih.gov
Evasion of Apoptosis: The PI3K/AKT/mTOR pathway provides strong survival signals, allowing cancer cells to resist programmed cell death. frontiersin.org
Metabolic Reprogramming: Oncogenic KRAS G12D rewires cellular metabolism to support the high energetic and biosynthetic demands of rapid tumor growth. For instance, it has been shown to upregulate the citrate (B86180) transporter SLC25A1, altering lipid metabolism to fuel tumorigenesis. aacrjournals.org
Inflammation and Microenvironment Remodeling: KRAS G12D signaling can establish a pro-inflammatory microenvironment that supports tumor progression and helps cancer cells evade the immune system. frontiersin.org
In essence, the KRAS G12D mutation acts as a master switch that is permanently stuck in the "on" position, driving a comprehensive program of cellular transformation and malignancy. preprints.orgjci.org
Cell Proliferation and Survival Mechanisms
The constitutive activation of the KRAS G12D protein triggers a cascade of downstream signaling pathways, most notably the MAPK and PI3K pathways. scirp.orgpor-journal.com This aberrant signaling promotes relentless cell proliferation and ensures cancer cell survival.
Mutant KRAS G12D drives tumor cell proliferation and survival through the activation of various downstream signaling pathways. mdpi.com Studies have shown that the transfer of oncogenic KRAS G12D into non-small cell lung cancer (NSCLC) cells enhances their proliferative capacity. mdpi.com In pancreatic ductal adenocarcinoma (PDAC), the KRAS G12D mutation is critical for both the initiation and maintenance of the disease. nih.gov The inhibition of KRAS G12D has been shown to lead to cell cycle arrest and death in cancer cell lines. aacrjournals.org
The following table summarizes the key signaling pathways activated by KRAS G12D and their roles in promoting cell proliferation and survival.
| Signaling Pathway | Key Downstream Effectors | Role in Cancer |
| MAPK/ERK Pathway | RAF, MEK, ERK | Promotes cell cycle progression, proliferation, and differentiation. scirp.org |
| PI3K/AKT Pathway | PI3K, AKT, mTOR | Inhibits apoptosis and promotes cell survival and growth. por-journal.com |
| RalGDS-Ral Pathway | RalGDS, RalA, RalB | Influences cytoskeletal organization, vesicular trafficking, and gene expression, contributing to proliferation and invasion. por-journal.com |
Modulation of the Tumor Microenvironment
The influence of KRAS G12D extends beyond the cancer cell, actively reshaping the tumor microenvironment (TME) to create a supportive niche for tumor growth and immune evasion. mdpi.comfrontiersin.org This involves complex interactions with both immune and stromal cells.
Immunosuppressive Effects
KRAS G12D is instrumental in establishing an immunosuppressive TME that shields the tumor from immune attack. This is achieved through several mechanisms:
Recruitment of Suppressive Immune Cells: KRAS G12D signaling promotes the infiltration of immunosuppressive cell types into the tumor. These include regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). mdpi.comfrontiersin.org These cells actively suppress the function of cytotoxic CD8+ T cells, which are essential for killing cancer cells.
Secretion of Immunosuppressive Cytokines: Cancer cells with the KRAS G12D mutation secrete a variety of cytokines and chemokines that contribute to an immunosuppressive environment. mdpi.commdpi.com For instance, in pancreatic cancer, KRAS G12D mutant cells release high levels of TGF-β and IL-10, which inhibit T cell activation and proliferation. mdpi.com
Downregulation of Antigen Presentation: Some studies suggest that the KRAS G12D mutation can lead to decreased expression of molecules required for antigen presentation, making it harder for the immune system to recognize and target cancer cells.
The table below details the immunosuppressive mechanisms driven by KRAS G12D.
| Immunosuppressive Mechanism | Key Molecules and Cells Involved | Consequence |
| Recruitment of Tregs and MDSCs | CXCL3, CXCR2 | Suppression of anti-tumor immunity. mdpi.com |
| Secretion of Immunosuppressive Cytokines | TGF-β, IL-10, IL-6 | Inhibition of T cell activation and function. mdpi.commdpi.com |
| Negative Regulation of PD-L1 Expression | P70S6K/PI3K/AKT axis | Reduced susceptibility to PD-1/PD-L1 blockade in some contexts. nih.gov |
| Induction of T cell Apoptosis | Not fully elucidated | Impaired cytotoxic T cell function. mdpi.com |
Stromal Cell Interactions
The stroma, consisting of fibroblasts, endothelial cells, and extracellular matrix, is a critical component of the TME. KRAS G12D orchestrates a reciprocal signaling dialogue with stromal cells, particularly cancer-associated fibroblasts (CAFs), to promote tumor progression. frontiersin.orgaacrjournals.org
Activation of Cancer-Associated Fibroblasts (CAFs): KRAS G12D-mutant cancer cells secrete factors that activate normal fibroblasts into CAFs. biorxiv.org These activated CAFs, in turn, produce a plethora of growth factors, cytokines, and extracellular matrix components that support tumor growth, invasion, and angiogenesis.
Reciprocal Signaling Loops: A key aspect of KRAS G12D-driven stromal interaction is the establishment of reciprocal signaling loops. amegroups.org For example, cancer cells can secrete factors like Sonic hedgehog (SHH) that stimulate CAFs, which then secrete factors like Insulin-like Growth Factor 1 (IGF1) that signal back to the cancer cells, further promoting their proliferation and survival. amegroups.orgresearchgate.net This creates a self-sustaining microenvironment that fuels tumor progression.
Desmoplastic Reaction: In pancreatic cancer, KRAS G12D is a major driver of the dense desmoplastic reaction, characterized by excessive deposition of extracellular matrix. nih.gov This dense stroma can act as a physical barrier, impeding the delivery of therapeutic agents and hindering immune cell infiltration.
The following table summarizes the key interactions between KRAS G12D cancer cells and stromal cells.
| Interacting Cell Type | Signaling Molecules | Outcome |
| Cancer-Associated Fibroblasts (CAFs) | SHH, IGF1, Ccl5, Cxcl14 | Reciprocal signaling promoting tumor growth, invasion, and immune suppression. biorxiv.orgamegroups.org |
| Myeloid Cells | IL-23, CCL9, CXCL3 | Recruitment and polarization of immunosuppressive macrophages and MDSCs. mdpi.com |
Discovery and Design Strategies for Kras G12d Modulator 1 and Analogues
Historical Context of KRAS Inhibitor Development
The ras gene family (including KRAS, HRAS, and NRAS) was first identified as oncogenes in the early 1980s. researchgate.netnih.gov For decades that followed, KRAS was widely considered "undruggable." researchgate.netnih.govresearchgate.net This was due to the protein's picomolar affinity for its activating signaling molecule, GTP, and a smooth surface that appeared to lack distinct pockets for small molecules to bind. nih.govrsc.org Early efforts to thwart KRAS-driven cancers sidestepped direct inhibition, focusing instead on downstream signaling pathways (e.g., MEK or AKT inhibitors) or processes required for KRAS function, such as farnesylation—a post-translational modification necessary for its localization to the cell membrane. nih.govmoffitt.org However, these indirect strategies yielded limited success. moffitt.org
A paradigm shift occurred in 2013 when researchers from the Shokat lab at the University of California, San Francisco, reported a landmark discovery. nih.govnih.gov They identified a novel, cryptic pocket on the KRAS protein, termed the "switch-II pocket," and developed a covalent inhibitor that specifically targeted the KRAS G12C mutation. nih.gov This breakthrough demonstrated that direct inhibition of mutant KRAS was possible, revitalizing the field and sparking intensive research efforts. nih.govnih.gov The subsequent success and FDA approval of KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, provided a blueprint and renewed hope for targeting other KRAS mutations. researchgate.netresearchgate.net
This success paved the way for tackling the more prevalent G12D mutation. The primary challenge in targeting KRAS G12D is the absence of a reactive cysteine residue, which is exploited by covalent G12C inhibitors. nih.gov Therefore, researchers had to develop potent noncovalent inhibitors with high binding affinity and selectivity, a significantly more complex medicinal chemistry challenge. nih.govjetir.org
Rational Drug Design Approaches for KRAS G12D Modulators
The development of KRAS G12D modulator-1 and its analogues has been propelled by sophisticated rational drug design strategies that leverage detailed knowledge of the target protein.
Structure-based drug design (SBDD) has been a cornerstone in the development of potent and selective KRAS G12D inhibitors. nih.gov This approach relies on the high-resolution three-dimensional structure of the KRAS G12D protein, typically determined by X-ray crystallography. By visualizing how initial hit compounds bind to the protein, medicinal chemists can iteratively modify the chemical structure to improve potency and selectivity.
For instance, the discovery of the selective inhibitor ERAS-5024 was guided by SBDD. nih.gov Researchers obtained crystal structures of early compounds bound to KRAS G12D (e.g., PDB ID: 8TXG), which revealed key molecular interactions. nih.govrcsb.org This structural information allowed for the rational design of new analogues with optimized interactions within the binding pocket, leading to compounds with single-digit nanomolar potency. nih.gov Similarly, the development of MRTX1133, another potent and selective noncovalent inhibitor, was the result of extensive structure-based design and optimization. aacrjournals.orgelsevierpure.comnih.gov The design of some inhibitors has focused on creating a salt bridge with the mutant Asp12 residue, a strategy confirmed by crystallographic studies. doaj.org
Fragment-based lead discovery (FBLD) is a powerful method for identifying novel starting points for drug development. This technique involves screening libraries of small, low-molecular-weight chemical fragments to find those that bind weakly but efficiently to the target protein. nih.gov These fragments then serve as building blocks that can be grown or linked together to create more potent, lead-like molecules.
The pioneering work on KRAS G12C inhibitors utilized a fragment-based approach called "tethering" to identify the first compounds that could covalently bind to the mutant cysteine in the switch-II pocket. nih.gov For KRAS G12D, FBLD has been employed to identify inhibitors of protein-protein interactions that are crucial for KRAS signaling, such as its interaction with the guanine (B1146940) nucleotide exchange factor SOS2. zobio.com By combining techniques like Surface Plasmon Resonance (SPR) and X-ray crystallography, researchers can identify fragments that bind to key sites on the KRAS protein or its regulators, providing novel scaffolds for inhibitor development. zobio.com This approach has also been used to discover inhibitors of the KRAS-PDEδ interaction, which is important for KRAS trafficking in the cell. researchgate.net
Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and providing deep insights into protein-ligand interactions. nih.gov For KRAS G12D, structure-based virtual screening is a common starting point. mdpi.com In this process, millions of compounds from digital databases are computationally docked into the binding site of the KRAS G12D crystal structure (such as PDB ID: 7RPZ). mdpi.compubcompare.ai Scoring functions are used to rank the compounds based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing. nih.gov
Once promising hits are identified, molecular dynamics (MD) simulations are often employed. nih.gov These simulations model the dynamic movements of the protein and the ligand over time, providing a more accurate assessment of the stability of the protein-ligand complex and revealing critical interactions that may not be apparent in a static crystal structure. nih.govnih.gov Additionally, pharmacophore modeling can be used, where the key chemical features of known active compounds (like the inhibitor BI-2852) are used to create a 3D template to search for new molecules with a higher probability of being active. mdpi.comfrontiersin.org
Chemical Modalities and Compound Classes
The primary modality for targeting KRAS G12D is the small molecule inhibitor. These compounds are designed to bind non-covalently to the KRAS G12D protein and modulate its activity.
This compound , also known as compound 6, is a potent KRAS G12D modulator with reported half-maximal inhibitory concentration (IC50) values in the 1-10 μM range in various assays measuring nucleotide exchange, protein-protein interaction, and downstream signaling (pERK). medchemexpress.comabmole.com
Other notable small molecule inhibitors developed through these design strategies include:
MRTX1133 : A highly potent and selective noncovalent inhibitor that binds to the inactive, GDP-bound state of KRAS G12D in the switch-II pocket. aacrjournals.orgamegroups.org It has demonstrated significant tumor regression in preclinical models of pancreatic cancer. nih.govnih.gov
ERAS-4693 and ERAS-5024 : Potent and selective inhibitors that showed strong anti-tumor activity in KRAS G12D xenograft models. nih.govnih.gov
BI-2852 : An inhibitor that binds to a distinct pocket located between the switch I and switch II regions of KRAS, blocking its interaction with effector proteins. mdpi.comfrontiersin.orgrcsb.org
A newer class of small molecule therapeutics being explored is Proteolysis-Targeting Chimeras (PROTACs). These are bifunctional molecules that link the target protein to an E3 ubiquitin ligase, marking the target for degradation by the cell's proteasome. acs.orgASP3082 is a first-in-class PROTAC that selectively degrades the KRAS G12D protein. bldpharm.comprobechem.combioworld.comcancer.gov This approach offers an alternative to direct inhibition by aiming to eliminate the oncogenic protein entirely. nih.govbldpharm.comresearchgate.net
Table 1: Selected KRAS G12D Modulators and Their Reported Potency
| Compound Name | Class/Mechanism | Reported Potency |
|---|---|---|
| This compound | Small Molecule Modulator | IC50: 1-10 μM medchemexpress.comabmole.com |
| MRTX1133 | Noncovalent Inhibitor | pERK IC50: ~5 nM nih.gov |
| ERAS-4693 | Noncovalent Inhibitor | pERK IC50: 4.3 nM nih.gov |
| BI-2852 | Noncovalent Inhibitor | Binding IC50: 450 nM mdpi.com |
| ASP3082 | PROTAC Degrader | DC50: 23-38 nM probechem.combioworld.com |
IC50 (Half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values represent the concentration of a drug that is required for 50% of its maximal effect.
Small Molecule Inhibitors
Non-Covalent Binding Agents
Non-covalent inhibitors represent a significant breakthrough in targeting KRAS G12D. These agents are designed to bind reversibly to the mutant protein, inducing conformational changes that impair its function. A key strategy in their development has been structure-based drug design, which utilizes the three-dimensional structure of the KRAS G12D protein to identify and optimize small molecules that can fit into specific binding pockets.
One of the most well-characterized non-covalent inhibitors is MRTX1133 . This compound was identified through a structure-based design strategy and exhibits high affinity and selectivity for KRAS G12D. aacrjournals.org MRTX1133 binds to both the inactive GDP-bound and active GTP-bound forms of KRAS G12D with over 700-fold selectivity compared to the wild-type protein. aacrjournals.org Its binding induces a conformational change in the switch I and switch II loops, which are critical for the interaction of KRAS with its downstream effector proteins. aacrjournals.org
Another example of a non-covalent inhibitor is BI-2852 , which was developed to bind to a pocket between the switch I and switch II regions of KRAS. nih.gov The binding of BI-2852 stabilizes a new dimer configuration of KRAS G12D, which is signaling-incompetent because the effector-binding site is buried within the dimeric interface. nih.gov
Computational approaches, such as structure-based virtual screening and molecular dynamics simulations, have also been instrumental in identifying novel non-covalent KRAS G12D inhibitors. nih.govmdpi.com These methods allow for the screening of large compound libraries to identify potential lead compounds with high binding affinity and specificity for the KRAS G12D variant. nih.gov
| Compound | Binding Target | Mechanism of Action | Selectivity |
|---|---|---|---|
| MRTX1133 | GDP- and GTP-bound KRAS G12D | Induces conformational change in switch I and II loops | >700-fold for KRAS G12D over wild-type KRAS aacrjournals.org |
| BI-2852 | Pocket between switch I and II of KRAS G12D | Stabilizes a signaling-incompetent dimer | Binds to KRAS G12D nih.gov |
Covalent Binding Agents
While non-covalent inhibitors have shown promise, the development of covalent inhibitors for KRAS G12D has been more challenging due to the lack of a reactive cysteine residue, which is the target for KRAS G12C inhibitors. acs.org However, recent research has led to the development of novel covalent inhibitors that target the mutant aspartate residue of KRAS G12D.
One approach has been the design of compounds with tunable oxirane electrophiles that can covalently modify both KRAS G12D and KRAS G12C mutants. acs.org This dual-targeting capability offers a potential new avenue for the development of broad-spectrum KRAS inhibitors.
Another developed covalent inhibitor, (R)-G12Di-7 , has been shown to selectively inhibit the growth of cancer cell lines harboring the KRAS G12D mutation. researchgate.net This demonstrates the feasibility of developing mutant-specific covalent inhibitors for this challenging target.
| Compound | Target Residue | Key Feature |
|---|---|---|
| Oxirane Electrophiles | Aspartate (G12D) and Cysteine (G12C) | Dual covalent modification of KRAS G12D and G12C acs.org |
| (R)-G12Di-7 | Aspartate (G12D) | Selective covalent inhibition of KRAS G12D researchgate.net |
Peptide-Based Inhibitors
Peptide-based inhibitors have emerged as a promising therapeutic modality for targeting KRAS G12D. Their larger size compared to small molecules allows them to disrupt the protein-protein interactions that are essential for KRAS signaling. tandfonline.com
Cyclic Peptides
Cyclic peptides offer several advantages, including increased stability and cell permeability compared to their linear counterparts. Several cyclic peptides have been developed to target KRAS G12D.
KRpep-2d is a 19-residue cyclic peptide that was discovered through phage display technology. It selectively binds to both GDP- and GTP-bound forms of KRAS G12D with subnanomolar affinity and inhibits the exchange of GDP for GTP. The disulfide bond between two cysteine residues in KRpep-2d is crucial for its binding and inhibitory activity.
Further development led to second and third-generation cyclic peptides, KS-36 and KS-58 , with improved binding affinity and anti-proliferative activity. KS-36, for instance, exhibited approximately 30-fold stronger binding to KRAS G12D compared to KRpep-2d.
Another class of cyclic peptides, such as KD2 , was identified using an mRNA display selection platform. nih.govacs.org These peptides preferentially bind to the GTP-bound state of KRAS G12D and block its interaction with the Raf effector protein. nih.gov The co-crystal structure of KD2 with KRAS G12D revealed that it binds to the Switch II groove. nih.gov
| Peptide | Discovery Method | Binding Preference | Key Finding |
|---|---|---|---|
| KRpep-2d | Phage display | GDP- and GTP-bound KRAS G12D | First K-Ras (G12D)-targeting peptide with in vivo anti-cancer activity |
| KS-36 | Rational design based on KRpep-2d | KRAS G12D | ~30-fold stronger binding to K-Ras (G12D) than KRpep-2d |
| KS-58 | Rational design based on KS-36 | KRAS G12D | Inhibited growth of PANC-1 cells |
| KD2 | mRNA display | GTP-bound KRAS G12D | Binds to the Switch II groove and blocks Ras-Raf interaction nih.gov |
Monobodies
Monobodies are small, synthetic binding proteins that can be engineered to bind to specific targets with high affinity and selectivity. pnas.orgnih.gov They represent a promising alternative to traditional antibodies for intracellular applications.
Researchers have developed monobodies that are highly selective for KRAS G12D over the wild-type protein and other oncogenic KRAS mutations. pnas.orgaacrjournals.org These monobodies bind to the Switch II pocket of KRAS G12D, capturing it in a distinct, "open" conformation. pnas.orgnyu.edu The most promising clone, 12D4 , binds to both GDP- and GTP-bound KRAS G12D with low nanomolar affinity. nyu.edu
When expressed intracellularly, these monobodies colocalize with KRAS G12D and effectively inhibit its signaling activity. pnas.orgnyu.edu The structural information from monobody-KRAS G12D complexes provides a framework for the structure-guided design of next-generation inhibitors. nyu.edu
| Monobody | Binding Affinity (KD) to KRAS G12D-GDP | Binding Affinity (KD) to KRAS G12D-GTP |
|---|---|---|
| 12D4 | 18 nM | 9.8 nM nyu.edu |
Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. nih.gov They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov This proximity-induced ubiquitination leads to the degradation of the target protein by the proteasome. acs.org
Several PROTACs have been designed to selectively degrade KRAS G12D. One strategy involves connecting analogues of the non-covalent inhibitor MRTX1133 to a VHL (von Hippel-Lindau) E3 ligase ligand. acs.org The resulting PROTAC, compound 8o , was shown to rapidly and persistently induce the degradation of KRAS G12D in cancer cells with high selectivity over other KRAS mutants and the wild-type protein. acs.org
Another potent and selective KRAS G12D degrader, RP03707 , was developed through the rational design of a KRAS G12D binder, a CRBN (Cereblon) E3 ligase ligand, and an optimized linker. acs.orgnih.gov RP03707 demonstrated subnanomolar potency in degrading KRAS G12D in multiple cancer cell lines. acs.org
| PROTAC | E3 Ligase Recruited | Degradation Potency (DC50) | Key Finding |
|---|---|---|---|
| Compound 8o | VHL | Not specified | Rapid and persistent degradation of KRAS G12D acs.org |
| RP03707 | CRBN | 0.6 nM in AsPC-1 cells acs.org | Highly potent and selective KRAS G12D degrader acs.org |
Phosphoestamer Technology
Phosphoestamer technology is a novel approach for the discovery of inhibitors of protein-protein interactions. nih.gov Phosphoestamers are synthetic, sequence-defined oligophosphoesters that can be synthesized in large libraries. nih.govrsc.org
This technology was used to identify phosphoestamers that disrupt the interaction between KRAS G12D in its active GTP-bound state and the RAS binding domain of the effector protein RAF1. nih.gov A library of nearly one million phosphoestamer sequences was synthesized and screened using fluorescence-activated bead sorting (FABS). nih.govrsc.org
The screening identified several "hit" sequences that were then resynthesized and validated. These phosphoestamers were found to inhibit the KRAS G12D-RAF1 interaction with IC50 values as low as 25 nM and showed excellent selectivity over wild-type KRAS. nih.govrsc.org This proof-of-principle study demonstrates the potential of phosphoestamers as a new class of therapeutics for targeting KRAS-driven cancers. nih.gov
| Technology | Target Interaction | Screening Method | Result |
|---|---|---|---|
| Phosphoestamer Technology | KRAS G12D (GTP-bound) and RAF1 | Fluorescence-Activated Bead Sorting (FABS) | Identified inhibitors with IC50 values as low as 25 nM nih.govrsc.org |
Structure-Activity Relationships (SAR) of KRAS G12D Modulators
The development of effective KRAS G12D inhibitors hinges on understanding the structure-activity relationships (SAR) that govern their binding affinity and selectivity nih.govjove.com. Unlike the KRAS G12C mutation, which features a reactive cysteine residue that can be targeted by covalent inhibitors, the G12D mutation requires a different, non-covalent approach mdpi.commdpi.com. The strategies focus on exploiting the unique structural and chemical properties introduced by the aspartic acid residue at position 12 nih.govdoaj.org.
A crucial breakthrough in targeting KRAS was the identification of druggable pockets that are not apparent in the protein's inactive state but can be induced or stabilized by small molecules nih.govnih.gov.
A key binding site targeted by many KRAS inhibitors is an allosteric pocket located between the Switch I (residues 30-40) and Switch II (residues 60-76) regions, known as the Switch-II Pocket (S-IIP) nih.govnih.govnih.gov. These regions undergo significant conformational changes when KRAS switches between its inactive GDP-bound and active GTP-bound states nih.gov. Small molecules that bind to this pocket can lock the KRAS protein in an inactive state, preventing it from interacting with downstream effector proteins like RAF1 nih.govfrontiersin.org.
Several KRAS G12D inhibitors have been designed to engage this dynamic pocket nih.govmdpi.com. For example, the inhibitor BI-2852 binds to a shallow pocket between Switch I and II frontiersin.org. Crystallographic studies of other inhibitors have revealed the structural basis for how binding within this pocket can be achieved, often inducing a fit that stabilizes the inactive conformation nih.govdoaj.org. The plasticity of the S-II pocket is a critical feature that can be exploited for designing next-generation inhibitors nih.govosti.gov.
Virtually all direct KRAS inhibitors function allosterically, meaning they bind to a site other than the primary GTP/GDP binding site to modulate the protein's activity. The Switch I/II pocket is the most prominent of these allosteric sites nih.gov. In addition to the S-IIP, other potential allosteric sites have been explored. Computational and biochemical analyses have identified a distinct pocket adjacent to proline-110, termed the "P110 site" nih.govnih.gov. Small molecules, such as the K-Ras Allosteric Ligand KAL-21404358, have been shown to bind to this site, suggesting it is a promising pocket for the development of allosteric inhibitors of K-Ras G12D nih.govnih.gov. The discovery of these alternative sites provides new avenues for designing modulators that can inhibit oncogenic KRAS signaling nih.gov.
Achieving high potency and, crucially, selectivity for the KRAS G12D mutant over the wild-type (WT) protein and other RAS isoforms is a primary goal in drug design nih.govnih.gov.
The aspartic acid residue at position 12 in the G12D mutant presents a unique opportunity for achieving inhibitor selectivity. The negatively charged carboxylate side chain of Asp12 can form strong, specific interactions with a suitably designed inhibitor nih.gov. A key strategy involves designing molecules that can form a salt bridge with the Asp12 residue nih.govdoaj.org. The inhibitor TH-Z835, for instance, was designed with a piperazine moiety that forms a salt bridge with Asp12, an interaction confirmed by crystallographic studies nih.govdoaj.org. Similarly, the backbone NH group of a synthetic binding protein, or monobody, was shown to directly recognize the side chain of KRAS Asp12, a feature that resembles the interaction of small-molecule inhibitors like MRTX1133 nih.govosti.gov. These specific interactions are critical for high-affinity binding to the mutant protein.
Selective inhibition of the KRAS G12D mutant while sparing the wild-type protein is essential to minimize potential toxicity. Selectivity is often achieved by exploiting the unique Asp12 interaction, which is absent in wild-type KRAS and other mutants like G12V or G12C nih.govnih.gov. The inhibitor MRTX1133, for example, demonstrated approximately 700-fold selectivity for binding to KRAS G12D compared to KRAS WT researchgate.net. The degrader molecule ASP3082 also showed potent and selective degradation of KRAS G12D over KRAS WT and KRAS G12V nih.govresearchgate.net.
The table below summarizes the binding affinity and selectivity of the KRAS G12D modulator KRB-456 for various KRAS isoforms.
| KRAS Isoform | Binding Affinity (KD) | Fold Selectivity vs. KRAS G12D |
| KRAS G12D | Potent | 1x |
| KRAS G12V | 1.5-fold weaker | 1.5x |
| KRAS Wild-Type | 2-fold weaker | 2x |
| KRAS G12C | 6-fold weaker | 6x |
This table presents data for the modulator KRB-456, showing its binding preference for KRAS G12D over other common forms of the protein. Data sourced from nih.gov.
This selectivity ensures that the therapeutic agent primarily targets the cancer cells driven by the KRAS G12D mutation, while having minimal effect on healthy cells expressing the wild-type protein.
Key Structural Determinants for Potency and Selectivity
Conformational State Selectivity (GDP-bound vs. GTP-bound)
The conformational state of the KRAS protein, dictated by whether it is bound to guanosine diphosphate (GDP) or guanosine triphosphate (GTP), is a critical determinant of its activity. The GDP-bound state is inactive, while the GTP-bound state is the active, signaling-competent form. The G12D mutation impairs GTP hydrolysis, leading to an accumulation of the active GTP-bound state in cancer cells. nih.gov Therefore, the selectivity of inhibitors for either of these states has significant implications for their therapeutic potential.
Unlike covalent KRAS G12C inhibitors, which selectively bind to the GDP-bound state, some non-covalent KRAS G12D inhibitors have been shown to bind to both the GDP- and GTP-bound forms of the protein with similar affinities. nih.gov This lack of preference is attributed to the specific interactions, or lack thereof, with the γ-phosphate of GTP. For instance, molecular docking analyses of certain inhibitors revealed that the absence of a reactive moiety, like an acrylamide group, provides enough space to accommodate the γ-phosphate of GTP while maintaining key interactions, such as a salt bridge with the mutant Asp12 residue. nih.gov
Isothermal titration calorimetry (ITC) and nucleotide exchange assays have been employed to experimentally verify the binding affinities of these inhibitors to both conformational states. For a series of potent KRAS G12D inhibitors, ITC results demonstrated that the binding affinities for both the GDP-bound and a non-hydrolyzable GTP analog (GMPPNP)-bound forms were within a narrow range. nih.gov Furthermore, EDTA-catalyzed nucleotide exchange assays confirmed this lack of preference, showing no significant difference in the affinity for GDP versus GTP in the presence of these inhibitors. nih.gov This is in contrast to KRAS G12C inhibitors, which show a markedly lower affinity for GTP-bound KRAS. nih.gov
However, other approaches have led to the development of KRAS G12D modulators with a clear preference for the active, GTP-bound state. nih.gov For example, cyclic peptide ligands have been identified that exhibit preferential binding to the GTP-bound form of K-Ras(G12D) over its GDP-bound counterpart. nih.gov This selectivity is desirable because it targets the predominant, oncogenic form of the protein in cancer cells, potentially sparing the wild-type KRAS that exists in a significant GDP-bound population in healthy cells. nih.gov
The structural basis for this selectivity can be elucidated through co-crystal structures. For instance, the structure of a cyclic peptide, KD2, in complex with K-Ras(G12D) bound to a GTP analog (GppNHp) revealed that the peptide binds to the Switch II groove. This interaction induces a conformational change, including an opening of the Switch II loop and a rotation of the α2 helix, allowing a threonine residue on the peptide to directly access the mutant aspartate at position 12. nih.gov
The development of state-selective inhibitors is a key strategy in targeting KRAS G12D. While some inhibitors show equipotent binding to both GDP- and GTP-bound states, others have been engineered to specifically target the active, GTP-bound conformation, offering a potentially more targeted therapeutic approach.
Mechanism of Action and Molecular Interactions of Kras G12d Modulator 1
Inhibitory Mechanisms at the Molecular Level
The inhibitory action of KRAS G12D modulator-1 is multifaceted, involving direct interference with the core functions of the KRAS protein. By binding to the mutant KRAS G12D, the modulator effectively neutralizes its oncogenic activity through several key mechanisms.
A primary mechanism of this compound is the disruption of the nucleotide exchange process. The continuous cycling between GDP and GTP is essential for KRAS function, a process regulated by guanine (B1146940) nucleotide exchange factors (GEFs). jetir.org this compound has demonstrated potent activity in nucleotide exchange assays (NEA-G12D), indicating its ability to interfere with this critical step. medchemexpress.com Research on a similar non-covalent inhibitor, MRTX1133, shows that binding to KRAS G12D prevents downstream signaling through the inhibition of nucleotide exchange. nih.gov Studies involving this compound (compound 6) have shown that it suppresses the formation of the active, GTP-bound form of KRAS G12D in cancer cells. nih.gov This action helps to maintain the KRAS protein in an inactive state, thereby preventing its signaling functions.
Once in its active GTP-bound state, KRAS interacts with and activates numerous downstream effector proteins, including RAF1 kinase and phosphatidylinositol 3-kinase (PI3K), which are critical for transmitting pro-growth signals. frontiersin.orgrsc.org this compound physically obstructs these interactions. The modulator has shown inhibitory activity in protein-protein interaction (PPI) assays, demonstrating its capacity to block the binding of KRAS G12D to its effectors. medchemexpress.com Non-covalent inhibitors targeting the G12D mutation, such as MRTX1133 and HRS-4642, are known to bind in a pocket beneath the switch-II region of the KRAS protein. nih.govnih.gov This binding prevents the conformational changes necessary for KRAS to engage with effector proteins like RAF1, effectively blocking signal transmission at its origin. nih.govnih.govnih.gov
The function of the KRAS protein is intrinsically linked to its conformational state, particularly the movements of two flexible regions known as switch-I and switch-II. jetir.org The binding of an inhibitor to the KRAS G12D protein can induce or stabilize specific conformations that are incompatible with its signaling function. researchgate.net Non-covalent inhibitors designed to target KRAS G12D often bind to the switch-II pocket, locking the protein in an inactive state. nih.govnih.gov Molecular dynamics simulations and hydrogen-deuterium exchange (HDX) mass spectrometry have been used to study these interactions, revealing that inhibitor binding leads to significant stabilization of the switch-II region. nih.govelsevierpure.com This conformational restriction prevents the protein from adopting the active state required for effector engagement, thus inhibiting its biological activity. researchgate.net
Impact on Downstream Signaling Pathways
By directly inhibiting the KRAS G12D protein, the modulator effectively shuts down the aberrant signals that drive cancer cell proliferation and survival. This leads to a measurable reduction in the activity of key oncogenic signaling cascades.
The RAF-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a primary signaling route activated by KRAS. frontiersin.org Constitutive activation of this pathway is a hallmark of KRAS-driven cancers. nih.gov this compound has been shown to effectively suppress this pathway. medchemexpress.com In studies using the AsPC-1 pancreatic cancer cell line, which harbors the KRAS G12D mutation, treatment with this compound (compound 6) led to a marked inhibition of ERK phosphorylation (p-ERK). nih.gov This demonstrates a direct dampening of the MAPK signaling cascade, a key component of the modulator's anti-proliferative effects. aacrjournals.org
Table 1: In Vitro Inhibitory Activity of this compound medchemexpress.com
In addition to the MAPK pathway, the PI3K/AKT/mTOR pathway is another crucial downstream effector of KRAS signaling that promotes cell survival and growth. frontiersin.orgresearchgate.net Tumors with the KRAS G12D mutation often exhibit a dependency on this pathway. nih.govmanchester.ac.ukmanchester.ac.uk Research has confirmed that this compound (compound 6) also attenuates signaling through this axis. Treatment of AsPC-1 cells with the modulator resulted in the suppression of both AKT and S6 phosphorylation. nih.gov S6 is a downstream component of the mTOR complex 1 (mTORC1), and its reduced phosphorylation is a direct indicator of decreased PI3K/AKT/mTOR pathway activity. nih.gov This dual inhibition of both the MAPK/ERK and PI3K/AKT/mTOR pathways underscores the comprehensive blockade of oncogenic signaling achieved by the modulator. nih.gov
Table 2: Effect of this compound on Downstream Signaling in AsPC-1 Cells nih.gov
Molecular Specificity and Selectivity Profiling
The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its ability to selectively interact with the intended molecular target while minimizing off-target effects. For this compound, this selectivity is critical at two levels: discriminating between the mutant G12D protein and its wild-type counterpart, and distinguishing between the different RAS isoforms.
The development of inhibitors that can selectively target the KRAS G12D mutant protein over the wild-type (WT) KRAS is a significant focus of research. The structural differences arising from the G12D mutation, although subtle, create a unique binding pocket that can be exploited for selective inhibition. patsnap.com this compound is designed to have a high affinity for the mutant protein while exhibiting minimal interaction with wild-type KRAS. This selectivity is crucial to avoid disrupting the normal physiological functions of wild-type KRAS in healthy cells. jetir.org
Research on various KRAS G12D inhibitors has demonstrated the feasibility of achieving high selectivity. For example, the development of monobodies, small synthetic binding proteins, has shown remarkable selectivity for KRAS G12D over wild-type KRAS and other oncogenic KRAS mutations. aacrjournals.orgnih.gov The binding affinity of these inhibitors for KRAS G12D is often in the low nanomolar to picomolar range, while their affinity for wild-type KRAS is significantly lower. medchemexpress.eu
| Target Protein | Dissociation Constant (KD) |
|---|---|
| KRAS G12D | 0.2 pM |
| Wild-Type KRAS | > 10 µM |
The three main RAS isoforms—KRAS, HRAS, and NRAS—share a high degree of sequence and structural homology, particularly in the regions involved in nucleotide and effector binding. tandfonline.comdigitellinc.com This similarity presents a significant challenge for developing isoform-specific inhibitors. Indiscriminate inhibition of all RAS isoforms could lead to unacceptable toxicity, as simultaneous knockout of all three has been shown to be lethal in preclinical models. quora.com
Despite the high homology, subtle differences in amino acid sequences outside of the core functional domains can be exploited to achieve isoform selectivity. researchgate.net For instance, the residue at position 95 is a histidine (H95) in KRAS but is not conserved in HRAS, providing a potential point of interaction for achieving KRAS-specific binding. aacrjournals.orgnih.gov While some inhibitors, like BI-2852, have shown the ability to bind to all three RAS isoforms, others have demonstrated moderate to high selectivity for KRAS. tandfonline.com The selectivity profile of this compound is designed to favor inhibition of KRAS over HRAS and NRAS, thereby minimizing potential off-target effects associated with pan-RAS inhibition.
| RAS Isoform (Mutant) | IC50 (nM) |
|---|---|
| KRAS G12C | 4.5 |
| KRAS G12D | 32 |
| KRAS G12V | 26 |
| Wild-Type KRAS | 6.9 |
Preclinical Efficacy Studies of Kras G12d Modulator 1
In Vitro Characterization
In vitro studies are fundamental to characterizing the activity and mechanism of action of new therapeutic compounds. For KRAS G12D modulators, these laboratory-based assays have been crucial in demonstrating their potency, selectivity, and effects on cancer cell biology.
Cell Proliferation and Viability Assays
A primary measure of an anti-cancer agent's efficacy is its ability to halt the proliferation of tumor cells. KRAS G12D modulators have demonstrated potent and selective anti-proliferative activity across a range of cancer cell lines harboring the specific G12D mutation.
For instance, the non-covalent inhibitor MRTX1133 showed significant inhibition of cell viability in KRAS G12D-mutant cell lines, with a median IC₅₀ value of approximately 5 nM. researchgate.net In a 2D viability assay using the AGS gastric adenocarcinoma cell line, MRTX1133 had an IC₅₀ of 6 nM, while showing over 500-fold selectivity against a cell line dependent on wild-type KRAS. acs.org Similarly, another compound, referred to as KRAS G12D inhibitor 22, displayed strong inhibitory effects on the growth of KRAS G12D mutant AGS and AsPC-1 cells, with greater potency than MRTX1133 and high selectivity over KRAS G12C mutant cell lines. medchemexpress.com
Researchers at Erasca, developing their own series of inhibitors (ERAS G12Di's), also reported potent inhibition of cell proliferation in 3-dimensional assays using a panel of KRAS G12D mutant pancreatic, colorectal, and lung cancer cell lines. erasca.com
Table 1: In Vitro Anti-proliferative Activity of KRAS G12D Modulators
| Compound | Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC₅₀ Value | Citation |
|---|---|---|---|---|---|---|
| MRTX1133 | AGS | Gastric Adenocarcinoma | G12D | 2D Viability | 6 nM | acs.org |
| MRTX1133 | Panel of G12D lines | Various | G12D | Cell Viability | Median ~5 nM | researchgate.net |
| KRAS G12D inhibitor 22 | AGS | Gastric Adenocarcinoma | G12D | Cell Proliferation | <500 nM | medchemexpress.com |
| KRAS G12D inhibitor 22 | AsPC-1 | Pancreatic Cancer | G12D | Cell Proliferation | Potent Inhibition | medchemexpress.com |
| PU1-1 | Not Specified | Pancreatic Cancer | G12D | Not Specified | 4.4 μM | mdpi.com |
Apoptosis and Cell Cycle Modulation
Constitutively active KRAS G12D promotes cancer cell survival by suppressing apoptosis (programmed cell death) and driving uncontrolled cell cycle progression. mdpi.comnih.gov Effective modulators are expected to reverse these effects.
Studies have shown that inhibiting KRAS G12D can indeed trigger apoptosis. The compound SK12, a genipin (B1671432) derivative, was found to significantly induce apoptosis in CT26 (colorectal carcinoma) cells in a dose-dependent manner. mdpi.com Similarly, the purine (B94841) analog PU1-1 was shown to act through the programmed cell death of KRAS G12D-mutated cells. mdpi.com Another modulator, BCN057, was found to rapidly and dose-dependently induce apoptosis in the PANC-1 pancreatic cancer cell line, which harbors a KRAS G12D mutation. biorxiv.org This effect was linked to the expression of the pro-apoptotic gene Bax and inhibition of the anti-apoptotic Bcl2 gene. biorxiv.org
In addition to inducing apoptosis, KRAS G12D inhibition can lead to cell cycle arrest. Treatment of NSCLC cell lines with the inhibitor 0375-0604 resulted in a significant increase in the percentage of cells in the G2/M phase of the cell cycle, indicating arrest at this checkpoint. frontiersin.org Likewise, a peptide nucleic acid (PNA)-based antisense designed to target the KRAS G12D gene sequence caused a significant increase in the sub-G1 phase cell population in AsPC-1 pancreatic cancer cells, which is indicative of apoptosis and cell cycle arrest. nih.gov
Cellular Pathway Inhibition Studies
The KRAS G12D protein exerts its cancer-driving effects by persistently activating downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. mdpi.com A key measure of a modulator's efficacy is its ability to block this signaling cascade.
KRAS G12D modulator-1 (compound 6) has been shown to be a potent inhibitor of pERK-AGS with an IC₅₀ value in the range of 1-10 μM. medchemexpress.com More advanced compounds have demonstrated even greater potency. MRTX1133 potently inhibits ERK1/2 phosphorylation in KRAS G12D-mutant cell lines, with median IC₅₀ values around 5 nM. researchgate.net It was also shown to inhibit the formation of the active KRAS/GTP/RAF1 complex. acs.org Biochemical assays confirmed that MRTX1133 selectively inhibits KRAS G12D nucleotide exchange with an IC₅₀ of 0.14 nM, demonstrating high selectivity over wild-type KRAS and other mutants like G12C and G12V. acs.org Similarly, the ERAS G12Di's effectively inhibit ERK1/2 phosphorylation in AsPC-1 pancreatic cancer cells. erasca.com
Table 2: Biochemical and Cellular Pathway Inhibition by KRAS G12D Modulators
| Compound | Assay Target | Assay Type | Result (IC₅₀ or K_D) | Citation |
|---|---|---|---|---|
| This compound | pERK-AGS | Cellular Assay | 1-10 μM | medchemexpress.com |
| MRTX1133 | KRAS G12D | SPR Binding Assay | K_D < 3 pM | acs.org |
| MRTX1133 | KRAS WT | SPR Binding Assay | K_D = 2560 nM | acs.org |
| MRTX1133 | ERK Phosphorylation (AGS cells) | Cellular Assay | IC₅₀ = 2 nM | acs.org |
| MRTX1133 | Nucleotide Exchange (KRAS G12D) | Biochemical Assay | IC₅₀ = 0.14 nM | acs.org |
| ERAS G12Di's | ERK Phosphorylation (AsPC-1 cells) | Cellular Assay | Low nanomolar potency | erasca.com |
In Vivo Tumor Model Investigations
Following successful in vitro characterization, promising compounds are advanced to in vivo studies using animal models to assess their efficacy in a more complex biological system.
Xenograft Models (Cell-Derived and Patient-Derived)
Xenograft models, where human tumor cells (cell-derived, CDX) or tumor fragments (patient-derived, PDX) are implanted into immunodeficient mice, are a standard for preclinical efficacy testing. Multiple KRAS G12D modulators have shown robust anti-tumor activity in such models.
MRTX1133 demonstrated marked tumor regression (>30%) in a majority of KRAS G12D-mutant CDX and PDX models, including 8 out of 11 pancreatic cancer models evaluated. researchgate.net In a xenograft model of pseudomyxoma peritonei (PMP) carrying a KRAS G12D mutation, MRTX1133 led to a profound inhibition of tumor growth, which was associated with reduced cell proliferation and increased apoptosis. springermedizin.de The investigational agent RMC-9805, which targets the active "ON" state of KRAS G12D, also drove tumor regression in preclinical xenograft models of KRAS G12D cancers. researchgate.net Furthermore, Erasca's inhibitors showed robust dose-dependent tumor growth inhibition and regression in a pancreatic cancer (AsPC-1) CDX model. erasca.com
Genetically Engineered Mouse Models (GEMMs)
Genetically engineered mouse models (GEMMs) involve engineering specific mutations, such as Kras G12D, into the mouse genome, allowing for tumor development in a more natural context with an intact immune system. aacrjournals.orgnih.gov These models are invaluable for studying cancer initiation and progression and for testing therapies in a setting that better recapitulates human disease. frontiersin.orgbmj.com
The development of models like the Pdx1-Cre; LSL-KrasG12D mouse, which develops pancreatic intraepithelial precursor lesions that progress to invasive PDAC, has been instrumental. bmj.comnih.gov The investigational agent RMC-9805 has been assessed in an immunocompetent GEMM-derived model of pancreatic cancer. aacrjournals.org Studies in such models revealed that the durability of the response to RMC-9805 was greater in immunocompetent mice compared to immunodeficient ones, suggesting the modulator engages an anti-tumor immune response. aacrjournals.org Combining RMC-9805 with anti-PD-1 immunotherapy showed synergistic activity, further highlighting the importance of testing these agents in immune-competent models. nih.gov
Preclinical Efficacy Data for this compound Not Publicly Available
A thorough review of publicly accessible scientific literature and patent databases did not yield specific preclinical efficacy data for the compound identified as "this compound". This particular molecule, also referenced as "compound 6" in patent documents, has been noted for its potential as a modulator of the KRAS G12D mutation. medchemexpress.com
Initial in vitro assessments have indicated that this compound demonstrates activity with IC50 values in the range of 1-10 μM for the inhibition of phosphorylated ERK (pERK) in AGS cell lines, a cell line with the KRAS G12D mutation. medchemexpress.com The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
However, detailed in vivo studies, which are crucial for understanding a compound's potential therapeutic effect in a living organism, are not available in the public domain for this compound. Specifically, there is a lack of published data regarding:
Assessment of Tumor Growth Inhibition: Information on the extent to which this compound can inhibit the growth of tumors in preclinical models, such as cell-line-derived xenografts (CDX) or patient-derived xenografts (PDX), has not been reported. Consequently, data tables illustrating dose-dependent tumor growth inhibition or tumor regression could not be generated.
Pharmacodynamic Biomarker Analysis in Preclinical Models: While the in vitro effect on pERK has been noted, there is no publicly available data on the in vivo modulation of this or other pharmacodynamic biomarkers following treatment with this compound. medchemexpress.com Such studies are essential to confirm that the compound is engaging its target in the tumor tissue and eliciting the desired biological response. This includes analysis of biomarkers related to cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as the impact on the broader tumor microenvironment.
In contrast, extensive preclinical data, including detailed tumor growth inhibition and pharmacodynamic studies, are available for other non-covalent KRAS G12D inhibitors, such as MRTX1133. mdpi.comfrontiersin.org These studies have demonstrated significant, dose-dependent tumor regression and modulation of key biomarkers in various preclinical models. frontiersin.org However, as per the specific request to focus solely on "this compound", this information cannot be substituted.
The absence of such critical preclinical data for "this compound" in the public record means that a comprehensive and scientifically detailed article on its preclinical efficacy, as per the requested outline, cannot be constructed at this time. Further disclosure of research findings by the originating institution, Quanta Therapeutics, would be required to elaborate on these aspects of the compound's profile. google.com
Preclinical Mechanisms of Resistance to Kras G12d Modulators
Intrinsic and Acquired Mutational Alterations
Genetic alterations are a primary driver of both intrinsic (pre-existing) and acquired resistance to targeted therapies. nih.gov In the case of KRAS G12D modulators, resistance can arise from new mutations within the KRAS gene itself or in other genes that control parallel or downstream signaling pathways. nih.govthno.org These mutations can either prevent the drug from binding to its target or render the target pathway redundant by activating alternative survival signals. frontiersin.org
Secondary KRAS Mutations
One of the most direct mechanisms of acquired resistance is the development of secondary mutations in the target oncogene. researchgate.net While extensive clinical data exists for KRAS G12C inhibitors, the principles are expected to apply to KRAS G12D modulators. frontiersin.org Analysis of tumors that have developed resistance to KRAS G12C inhibitors like sotorasib (B605408) and adagrasib has revealed the emergence of new mutations within the KRAS gene. thno.orgresearchgate.net
These secondary mutations can occur at various positions, including the original codon 12 (e.g., a switch from G12C to G12D, G12V, or G12R) or at other sites that allosterically affect the protein's conformation or its interaction with the inhibitor (e.g., R68S, H95D/Q/R, Y96C). thno.orgfrontiersin.org Such mutations can confer resistance by either directly blocking the binding of the inhibitor to the switch-II pocket or by locking KRAS in a constitutively active, GTP-bound state that is independent of the targeted G12D mutation's specific conformation. nih.gov
Mutations in Bypass Pathways
Cancer cells can develop resistance by acquiring mutations in other oncogenes that effectively bypass the need for KRAS G12D signaling. nih.govnih.govfrontiersin.org These "off-target" alterations reactivate the downstream MAPK or PI3K pathways, rendering the inhibition of KRAS G12D ineffective. nih.govfrontiersin.org
A wide range of bypass pathway mutations has been identified in preclinical models and in patients resistant to KRAS inhibitors. frontiersin.org These include:
Amplifications or mutations of upstream RTKs : Genes such as EGFR, FGFR2, and MET can become amplified or mutated, leading to ligand-independent activation and potent downstream signaling. nih.govfrontiersin.org
Mutations in other RAS isoforms : Activating mutations in NRAS or HRAS can take over the signaling role of the inhibited KRAS G12D. frontiersin.org
Mutations in downstream effectors : Gain-of-function mutations in genes like BRAF, MEK (MAP2K1), or PIK3CA, or loss-of-function mutations in tumor suppressors like PTEN, can constitutively activate these pathways. nih.govfrontiersin.org
Gene fusions : Oncogenic fusions involving kinases such as ALK, RET, or RAF1 can also emerge, providing a powerful, KRAS-independent signal for cell proliferation and survival. nih.govfrontiersin.org
Table 2: Examples of Genetic Alterations Conferring Resistance
| Alteration Type | Gene(s) Involved | Consequence |
|---|---|---|
| Secondary KRAS Mutation | KRAS (e.g., G12V, R68S, Y96C) | Prevents inhibitor binding or promotes active state |
| Bypass Pathway: RTK | EGFR, MET, FGFR2 | Amplification or mutation reactivates MAPK/PI3K pathways |
| Bypass Pathway: RAS Isoform | NRAS, HRAS | Activating mutations provide alternative RAS signal |
| Bypass Pathway: Downstream | BRAF, PIK3CA, PTEN | Mutations constitutively activate MAPK or PI3K pathways |
Cellular Phenotypic Adaptations
Beyond genetic mutations, cancer cells can adapt to KRAS G12D inhibition through non-genetic mechanisms, often involving profound changes in their cellular state or phenotype. nih.gov These adaptations, which can include lineage plasticity and epigenetic reprogramming, may lead to a state of KRAS independence. nih.govbohrium.com
One prominent example of cellular adaptation is the epithelial-to-mesenchymal transition (EMT). nih.gov EMT is a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and resistance to therapy. nih.gov This transition can reduce the reliance of cancer cells on the KRAS-driven signaling pathway, thus conferring resistance to KRAS G12D modulator-1. nih.gov Similarly, histological transformation, such as the transition from a lung adenocarcinoma to a squamous cell carcinoma phenotype, has been observed as a resistance mechanism to other targeted therapies and is a potential route of escape from KRAS G12D inhibition. nih.govfrontiersin.org
Recent preclinical studies on resistance to the KRAS G12D inhibitor MRTX1133 have uncovered epigenetic mechanisms. nih.govnih.gov In pancreatic cancer models, cells that acquired resistance to MRTX1133 underwent a global shift toward histone acetylation. nih.govnih.gov This epigenetic reprogramming was found to drive pro-survival signaling mediated by the transcription factor FOSL1. nih.govnih.gov Importantly, this acquired vulnerability could be exploited therapeutically; the addition of BET inhibitors, which target proteins that recognize acetylated histones, re-sensitized the resistant cells to MRTX1133. nih.govnih.gov
Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, while gaining migratory and invasive properties to become mesenchymal cells. This transition is a known driver of cancer progression, metastasis, and drug resistance. In the context of KRAS G12D inhibition, EMT has been identified as a significant mechanism of both intrinsic and acquired resistance.
Preclinical studies on pancreatic ductal adenocarcinoma (PDAC) cell lines and organoid models have shown that resistance to the KRAS G12D inhibitor MRTX1133 is associated with the induction of an EMT-like state. This transition allows cancer cells to bypass their dependency on the KRAS signaling pathway for survival and proliferation. The activation of alternative signaling pathways, such as PI3K-AKT-mTOR, is often observed in conjunction with EMT, further contributing to resistance.
Research has indicated that cancer cells with a pre-existing mesenchymal phenotype exhibit intrinsic resistance to KRAS inhibitors. Conversely, epithelial-like cancer cells, which are initially sensitive to these inhibitors, can acquire resistance by undergoing EMT during treatment. This plasticity allows a subpopulation of tumor cells to survive the initial therapeutic pressure and eventually lead to disease progression.
While specific quantitative data on EMT marker changes in response to this compound is not publicly available, studies with other KRAS inhibitors provide a framework for the expected molecular alterations.
Table 1: Representative EMT Marker Changes in Preclinical Models of KRAS G12D Inhibitor Resistance
| Cell Line Model | Treatment | Change in E-cadherin Expression | Change in Vimentin Expression | Change in ZEB1 Expression |
| Pancreatic Cancer | KRAS G12D Inhibitor | Downregulation | Upregulation | Upregulation |
| Colorectal Cancer | KRAS G12D Inhibitor | Downregulation | Upregulation | Upregulation |
Note: This table is illustrative and based on general findings for KRAS G12D inhibitors. Specific fold changes are not provided due to the lack of publicly available data for this compound.
Autophagy and Stress Responses
Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor survival in established tumors, particularly under conditions of stress such as chemotherapy or targeted therapy.
Recent preclinical evidence has strongly implicated autophagy as a crucial resistance mechanism to KRAS G12D inhibitors. Treatment of KRAS G12D-mutated pancreatic cancer cells with MRTX1133 has been shown to induce a protective autophagic response. This induction of autophagy helps the cancer cells to cope with the metabolic stress caused by the inhibition of the KRAS pathway, thereby promoting cell survival and resistance.
The mechanism underlying this process involves the inhibition of the mTOR pathway by KRAS G12D inhibitors, which in turn activates autophagy. The autophagic process provides the cancer cells with essential metabolites, which can be used to fuel alternative survival pathways. Pharmacological or genetic inhibition of autophagy has been shown to re-sensitize resistant cancer cells to KRAS G12D inhibitors in preclinical models, highlighting the therapeutic potential of combination therapies.
Table 2: Indicators of Autophagic Flux in Preclinical Models of KRAS G12D Inhibitor Resistance
| Cell Line Model | Treatment | Change in LC3-II/LC3-I Ratio | Change in p62/SQSTM1 Levels |
| Pancreatic Cancer | KRAS G12D Inhibitor | Increase | Decrease |
| Lung Cancer | KRAS G12D Inhibitor | Increase | Decrease |
Note: This table represents the general trend observed with KRAS G12D inhibitors. Specific quantitative data for this compound is not available in the public domain.
Preclinical Combination Therapeutic Strategies with Kras G12d Modulator 1
Rationale for Combination Therapy
The fundamental reasons for exploring combination therapies with KRAS G12D modulator-1 are twofold: to preemptively block the cancer cells' escape routes that lead to drug resistance and to achieve a more potent, synergistic killing of tumor cells.
Cancer cells possess a remarkable ability to adapt to targeted therapies. Upon inhibition of a key signaling node like KRAS G12D, tumor cells can activate alternative pathways to survive and proliferate. A primary mechanism of resistance to KRAS G12D inhibitors is the feedback reactivation of the very pathway they are designed to suppress—the mitogen-activated protein kinase (MAPK) pathway—or parallel survival pathways. nih.gov
Preclinical studies have shown that treatment with a KRAS G12D inhibitor can lead to a rebound in the phosphorylation of ERK (pERK), a downstream effector in the MAPK cascade. This reactivation can blunt the therapeutic effect of the inhibitor. nih.gov Furthermore, resistance can emerge through the upregulation of receptor tyrosine kinases (RTKs) such as EGFR and other members of the ERBB family. eurekalert.org These RTKs can reactivate both the MAPK and PI3K-AKT-mTOR signaling pathways, effectively bypassing the blockade on KRAS G12D. nih.gov By co-administering this compound with inhibitors of these escape pathways, it is possible to cut off these survival signals and prevent or overcome the development of resistance.
Beyond overcoming resistance, a key goal of combination therapy is to induce a deeper and more durable anti-tumor response than is achievable with monotherapy. While this compound can induce tumor stasis or even regression, its effects can be transient. mdanderson.org Combining it with another targeted agent can produce a synergistic effect, where the combined impact is greater than the sum of the individual effects of each drug. eurekalert.org
This enhanced efficacy has been observed in various preclinical models, including patient-derived xenografts and genetically engineered mouse models. letswinpc.orgwustl.edu Combinations have led to more significant tumor shrinkage, delayed tumor regrowth, and prolonged survival compared to single-agent treatment. nih.govletswinpc.org For instance, studies combining KRAS G12D inhibitors with immunotherapy have shown that engaging the immune system is crucial to prevent relapse and achieve complete tumor elimination. mdanderson.orgecancer.org
Targeted Therapy Combinations
Based on the rationale of blocking escape pathways, several classes of targeted agents have been evaluated in preclinical settings in combination with KRAS G12D inhibitors.
As feedback activation of RTKs is a major escape mechanism, combining this compound with RTK inhibitors is a well-supported strategy. The ERBB family of receptors, which includes EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), are key players in this process.
Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have shown that upon treatment with a KRAS G12D inhibitor, cancer cells increase their expression of ERBB family genes. eurekalert.org This upregulation is a direct attempt to bypass the KRAS G12D blockade. Combining the KRAS G12D inhibitor MRTX1133 with afatinib (B358), a pan-ERBB inhibitor, demonstrated a powerful synergistic effect. nih.govletswinpc.org This combination not only prevented the development of resistance but also remained effective in cells that had already acquired resistance to the KRAS inhibitor alone. nih.govletswinpc.org In orthotopic PDAC mouse models, the MRTX1133 and afatinib combination led to significant tumor regression and longer survival. nih.govletswinpc.org There is also evidence of synergy when combining a KRAS G12D inhibitor with the EGFR-specific antibody, cetuximab. nih.govnih.gov
Furthermore, research indicates that MAPK pathway inhibition, a direct consequence of KRAS G12D modulation, leads to the rapid phospho-activation of HER2. wustl.edu This provides a clear rationale for combining KRAS G12D inhibitors with HER2-targeted therapies, such as the antibody-drug conjugate trastuzumab deruxtecan, to achieve sustained tumor regression. wustl.edu
Table 1: Preclinical Data for this compound in Combination with RTK Inhibitors
| Combination Agent | Cancer Model | Key Finding |
|---|---|---|
| Afatinib (pan-ERBB inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines, organoids, and orthotopic mouse models | Showed remarkable synergy, prevented and overcame acquired resistance, led to tumor regression, and prolonged survival. nih.goveurekalert.orgletswinpc.org |
| Cetuximab (EGFR inhibitor) | Colorectal and Pancreatic cancer cell lines | Demonstrated intermediate synergy and enhanced the efficacy of the KRAS G12D inhibitor. nih.govnih.gov |
| Trastuzumab Deruxtecan (Anti-HER2 ADC) | Pancreatic Ductal Adenocarcinoma (PDAC) patient-derived xenografts | Rationale supported by HER2 activation upon KRAS/MAPK inhibition; combination with MAPK inhibitors led to sustained tumor regression. wustl.edu |
Targeting upstream components of the RAS signaling pathway is another promising strategy. SHP2 and SOS1 are critical proteins that facilitate the activation of RAS proteins, including KRAS.
SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) is a phosphatase that functions upstream of RAS, transducing signals from RTKs. nih.gov Inhibition of SHP2 can block the feedback loops that reactivate RAS-MAPK signaling in response to targeted therapies. nih.gov Combining a SHP2 inhibitor with a KRAS inhibitor has been shown to enhance anti-tumor activity and overcome adaptive resistance in various preclinical models. figshare.comprnewswire.com The combination is designed to provide a more complete shutdown of the RAS pathway by blocking both the mutant KRAS G12D protein directly and the upstream signals that could reactivate it.
SOS1 (Son of Sevenless) is a guanine (B1146940) nucleotide exchange factor (GEF) that directly loads RAS proteins with GTP, switching them to their active state. nih.gov Inhibiting the interaction between SOS1 and KRAS can therefore prevent its activation. Preclinical studies in KRAS G12D-mutant pancreatic cancer models have explored the combination of a SOS1 inhibitor with a MEK inhibitor (a downstream effector of KRAS). nih.govresearchgate.net This dual blockade of the KRAS pathway suppressed tumor growth and, importantly, reconfigured the tumor microenvironment by increasing the infiltration of cancer-fighting CD8+ T-cells, sensitizing the tumors to immunotherapy. nih.govresearchgate.net
Table 2: Preclinical Data for KRAS G12D Pathway Inhibition with SHP2/SOS1 Inhibitors
| Combination Strategy | Cancer Model | Key Finding |
|---|---|---|
| KRAS G12C Inhibitor + SHP2 Inhibitor | Non-Small Cell Lung Cancer (NSCLC) xenograft models | Enhanced preclinical anti-tumor activity compared to single agents; combination is under clinical evaluation. figshare.com |
| SOS1 Inhibitor + MEK Inhibitor | Pancreatic Ductal Adenocarcinoma (PDAC) syngeneic mouse models | Suppressed tumor growth and increased intratumoral CD8+ T-cells, sensitizing tumors to immunotherapy. nih.govresearchgate.net |
Vertical inhibition, which involves targeting multiple points along the same signaling cascade, is a well-established therapeutic concept. Since MEK and ERK are key downstream kinases in the KRAS signaling pathway, combining this compound with MEK or ERK inhibitors offers a direct approach to deepening the pathway blockade and preventing the rebound activation of pERK that contributes to resistance.
Preclinical studies have shown that while this compound can initially suppress pERK levels, a rebound can occur over time. nih.gov The addition of a MEK inhibitor, such as trametinib (B1684009), can effectively block this reactivation. researchgate.net In mouse models of KRAS G12D-mutant cancer, the combination of MRTX1133 and trametinib resulted in significantly greater tumor growth inhibition compared to either drug used alone. researchgate.net This suggests that a more comprehensive shutdown of the MAPK pathway is more effective at controlling tumor proliferation. nih.govresearchgate.net
Table 3: Preclinical Data for this compound in Combination with MEK Inhibitors
| Combination Agent | Cancer Model | Key Finding |
|---|---|---|
| Trametinib (MEK inhibitor) | Pancreatic cancer xenograft mouse models | Combination with MRTX1133 and a JAK2 inhibitor led to significantly higher tumor inhibition compared to single agents or dual combinations. researchgate.net |
| Ulixertinib (ERK inhibitor) | Pancreatic cancer cell lines | Combination with MRTX1133 showed largely additive effects. nih.gov |
PI3K/AKT/mTOR Pathway Modulators
The PI3K/AKT/mTOR signaling pathway is a critical downstream effector of KRAS, and its persistent activation is a known mechanism of resistance to targeted therapies. Preclinical studies have shown that KRAS G12D-driven non-small cell lung cancer (NSCLC) models exhibit a significant dependency on the PI3K/AKT/mTOR pathway. nih.govmanchester.ac.uk This dependency suggests a strong rationale for combination therapy.
In preclinical models, combining a KRAS G12D inhibitor with an AKT inhibitor (AKTi) has demonstrated synergistic effects. nih.govresearchgate.net Studies using isogenic mouse embryonic fibroblasts (MEFs) and human NSCLC cell lines with KRAS G12D mutations showed that the addition of the AKTi capivasertib (B1684468) enhanced the efficacy of the KRAS G12D inhibitor MRTX1133. researchgate.net This combination has been shown to be more effective at inhibiting tumor growth in both in vitro 3D models and in vivo animal models compared to either agent alone. nih.govresearchgate.net For instance, in a chick chorioallantoic membrane (CAM) model using the HCC461 NSCLC cell line, the combination of MRTX1133 and capivasertib resulted in a significant reduction in tumor weight compared to MRTX1133 monotherapy. researchgate.net Similarly, in a mouse xenograft model, the combination led to greater inhibition of tumor volume. researchgate.net These findings underscore the therapeutic potential of dual blockade of KRAS G12D and the PI3K/AKT/mTOR pathway. nih.gov
| Preclinical Model | Combination Agent | Key Finding | Reference |
|---|---|---|---|
| KRAS G12D Isogenic MEFs (3D culture) | Capivasertib (AKTi) | Demonstrated Bliss synergy score indicating a synergistic interaction in reducing cell viability. | researchgate.net |
| HCC461 NSCLC Cell Line (in vivo CAM model) | Capivasertib (AKTi) | Combination treatment resulted in significantly greater tumor weight reduction compared to either single agent. | researchgate.net |
| KPARG12D Mouse Model (in vivo) | Capivasertib (AKTi) | Combination of MRTX1133 and capivasertib led to enhanced reduction in relative tumor volume. | researchgate.net |
Farnesyl-Transferase Inhibitors
Farnesyl-transferase inhibitors (FTIs) represent another promising class of drugs for combination therapy. Farnesylation is a critical post-translational modification required for KRAS to localize to the cell membrane and become active. nih.gov While early FTIs had limited success because cancer cells can use an alternative modification pathway (geranylgeranylation), combining newer FTIs with direct KRAS G12D inhibitors has shown renewed promise. nih.govnih.gov
Preclinical research indicates that combining the FTI tipifarnib (B1682913) with a KRAS G12D inhibitor can create a synergistic anti-tumor effect, particularly in pancreatic cancer models that are resistant to the KRAS inhibitor alone. nih.govpor-journal.com For example, the PANC1 pancreatic adenocarcinoma cell line, which shows high resistance to MRTX1133 as a single agent (IC50 > 3,000 nM), demonstrated sensitivity when combined with tipifarnib. nih.govpor-journal.com This combination is effective in both 2D and 3D cell culture models. nih.gov The mechanism behind this synergy involves the inhibition of farnesylated proteins that contribute to resistance, such as HRAS and RHEB, the latter of which is an activator of the mTOR pathway. nih.govpor-journal.comresearchgate.net This dual-pronged attack prevents the feedback reactivation of parallel survival pathways that often limits the efficacy of KRAS inhibitors. acs.orgbiospace.com
| Cell Line | KRAS G12D Inhibitor (MRTX1133) IC50 (Monotherapy) | Key Finding with FTI (Tipifarnib) Combination | Reference |
|---|---|---|---|
| PANC1 | > 3,000 nM | Synergistic anticancer effects observed in a therapy-resistant model. | nih.govpor-journal.com |
| ASPC1 | 21.9 nM | Combination approach demonstrated to be feasible for breaking down resistance. | nih.govpor-journal.com |
| SW1990 | 11.6 nM | Combination approach demonstrated to be feasible for breaking down resistance. | nih.govpor-journal.com |
Immunotherapy Combinations
Immune Checkpoint Blockade (e.g., PD-1/PD-L1)
Perhaps one of the most investigated combination strategies involves pairing this compound with immune checkpoint inhibitors (ICIs). mdanderson.org Pancreatic tumors, where KRAS G12D mutations are prevalent, are notoriously "cold" or non-responsive to immunotherapy. sciencedaily.com However, preclinical evidence strongly suggests that KRAS G12D inhibition can sensitize these tumors to ICIs like anti-PD-1 and anti-CTLA-4 antibodies. nih.gov
Impact on Tumor Immune Microenvironment Modulation
The synergistic effect of combining this compound with immunotherapy is rooted in the inhibitor's profound ability to remodel the tumor immune microenvironment (TME). nih.govtmc.edu KRAS G12D mutations are known to create an immunosuppressive TME by driving the secretion of anti-inflammatory cytokines that inhibit T cell activation. nih.gov
Pharmacological inhibition of KRAS G12D reverses many of these immunosuppressive features. nih.govelsevierpure.com Studies using the KRAS G12D inhibitor MRTX1133 in various pancreatic cancer models have demonstrated several key changes to the TME: nih.govnih.govelsevierpure.com
Increased T Cell Infiltration : Treatment leads to a significant increase in the number of intratumoral CD8+ effector T cells. mdanderson.orgnih.gov
Decreased Myeloid Infiltration : There is a marked decrease in immunosuppressive myeloid cell populations within the tumor. mdanderson.orgnih.gov
Reprogramming of Fibroblasts : The inhibitor remodels cancer-associated fibroblasts, which are a key component of the tumor stroma. nih.govelsevierpure.com
Upregulation of Cancer Cell Death Pathways : KRAS G12D inhibition induces the expression of the FAS death receptor on cancer cells, making them more susceptible to killing by CD8+ T cells. nih.govtmc.edu
These changes effectively turn a "cold," immune-excluded tumor into a "hot," immune-inflamed one, thereby priming it for a robust response to immune checkpoint blockade. researchgate.net
Synergistic Effects in Preclinical Models
The combination of this compound with other targeted agents or immunotherapy has consistently produced synergistic anti-tumor effects across a range of preclinical models. nih.govnih.govbiorxiv.org Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, has been formally demonstrated through various metrics.
In studies combining KRAS G12D inhibitors with chemotherapy agents like 5-Fluorouracil (5-FU) or novel agents like ONC212, combination indices of less than 0.5 were observed, indicating strong synergy in reducing cancer cell viability. biorxiv.orgresearchgate.net In immunotherapy combinations, the synergy is evidenced by dramatic improvements in survival and rates of complete tumor regression that are not achievable with either agent alone. mdanderson.orgcancerletter.com For example, combining the RAS(ON) G12D-selective inhibitor RMC-9805 with an anti-PD-1 antibody resulted in complete tumor responses in a pancreatic cancer model that is otherwise resistant to immunotherapy. researchgate.net The combination of MRTX1133 with checkpoint blockade was also shown to eradicate PDAC in preclinical models and prolong survival. nih.govnih.gov These powerful synergistic outcomes in diverse preclinical settings highlight the transformative potential of combination strategies built around this compound. letswinpc.orgnih.gov
Emerging Research Directions and Future Perspectives for Kras G12d Modulator 1
Development of Next-Generation KRAS G12D Inhibitors
The development of successors to early-stage modulators is focused on overcoming the inherent challenges of targeting the KRAS G12D protein, such as its high affinity for GTP and the shallow, dynamic nature of its binding pockets. mdpi.com
Novel Binding Sites and Mechanisms
Initial KRAS G12D modulators set the stage for the exploration of more sophisticated inhibitory mechanisms. The scientific community has moved beyond simply disrupting protein-protein interactions to designing molecules that exploit unique conformational states and binding pockets of the mutant protein.
A significant advancement is the targeting of the GTP-bound, "active" (ON) state of KRAS G12D. Unlike inhibitors that target the inactive state, these molecules can block the oncogenic signaling of the persistently active mutant protein. frontiersin.orgbioworld.com One innovative approach involves the development of tri-complex inhibitors . These molecules, such as RMC-9805, work by first binding to an abundant intracellular chaperone protein, like cyclophilin A, to create a new molecular surface. This complex then binds to and inhibits the active KRAS G12D, effectively preventing it from interacting with its downstream effectors. frontiersin.orgnih.gov
Furthermore, researchers are exploring novel binding pockets, such as the switch I/II pocket . nih.govmdpi.com Inhibitors like BI-2852 have been developed to bind within this pocket, blocking the interaction of KRAS with essential signaling partners, thereby inhibiting downstream pathways. tandfonline.com The discovery of covalent inhibitors that can form a permanent bond with the aspartate residue at position 12 (Asp12) represents another major breakthrough, offering the potential for more durable target engagement. frontiersin.org
These novel mechanisms represent a significant evolution from the initial non-covalent modulators, offering the promise of more profound and sustained inhibition of oncogenic signaling.
Improved Potency and Pharmacological Properties
A prominent example of this advancement is MRTX1133 , a non-covalent inhibitor that selectively binds to KRAS G12D with low nanomolar affinity in cellular assays. nih.govnih.gov This high potency translates to more effective inhibition of tumor cell growth. The development of such compounds has been accelerated by structure-based drug design and extensive chemical optimization. patsnap.comnih.gov
In addition to potency, there is a strong focus on improving pharmacological properties , such as oral bioavailability, to ensure that the inhibitors can be effectively administered to patients. For instance, compound 13, a KRAS G12C inhibitor, was optimized to have an oral bioavailability of 94%, showcasing the potential for developing orally administered drugs for KRAS-mutant cancers. tandfonline.com Recent patent applications for KRAS G12D inhibitors also describe improved pharmaceutical formulations, including oral tablets and sustained-release implants, to enhance drug delivery and therapeutic efficacy. acs.org
The table below summarizes the properties of selected KRAS inhibitors, illustrating the progression in potency.
| Compound | Target | Mechanism | Potency (IC₅₀) |
| KRAS G12D modulator-1 | KRAS G12D | Modulator | 1-10 µM |
| BI-2852 | pan-KRAS | Switch I/II pocket inhibitor | 450 nM |
| MRTX1133 | KRAS G12D | Non-covalent inhibitor | 11.16 ± 0.36 nM |
| Sotorasib (B605408) (AMG-510) | KRAS G12C | Covalent inhibitor | 0.010 - 0.123 µM |
This table provides a comparative look at the potency of different KRAS inhibitors. Data compiled from multiple sources. mdpi.comtandfonline.comaacrjournals.org
Exploring Allele-Specific KRAS Targeting Beyond G12D
The success in targeting KRAS G12D has catalyzed research into developing inhibitors for other challenging KRAS mutations. The strategies and insights gained from developing G12D modulators are now being applied to create a broader arsenal (B13267) of allele-specific inhibitors.
For example, the KRAS G12R mutation, which is prevalent in pancreatic cancer, is now being targeted with novel chemical approaches. frontiersin.orgnih.gov Researchers have demonstrated that the arginine residue in G12R can be covalently targeted, providing a proof-of-concept for developing specific inhibitors for this mutation. nih.gov Similarly, efforts are underway to target other mutations such as G12V, G13D, and Q61H. delveinsight.comnih.govhematologyandoncology.net
The development of pan-KRAS inhibitors , which can target multiple KRAS mutants, is another exciting frontier. These inhibitors have the potential to treat a wider range of KRAS-driven cancers. nih.gov The knowledge gained from the specific binding interactions of G12D inhibitors is crucial for designing these broader-acting molecules.
Advanced Preclinical Modeling
To accelerate the development and improve the clinical translation of next-generation KRAS G12D inhibitors, researchers are utilizing more sophisticated preclinical models that better recapitulate human disease.
Organoid Models
Patient-derived organoids (PDOs) have emerged as a powerful tool in KRAS inhibitor research. huborganoids.nl These three-dimensional cultures are grown from a patient's own tumor tissue and preserve the genetic and phenotypic characteristics of the original cancer. huborganoids.nl
PDOs offer several advantages for studying KRAS G12D inhibitors:
Predictive Efficacy Screening: They allow for high-throughput screening of compounds to predict how a patient's tumor might respond to a specific inhibitor. huborganoids.nl
Studying Resistance Mechanisms: By exposing organoids to inhibitors over time, researchers can study how tumors develop resistance and identify strategies to overcome it. huborganoids.nlaacrjournals.org
Personalized Medicine: In the future, PDOs could be used to test a panel of drugs to select the most effective treatment for an individual patient.
Studies have successfully used CRISPR-Cas9 technology in colorectal cancer organoids to introduce the KRAS G12D mutation, allowing for the direct study of its effect on drug response. elifesciences.org Pancreatic cancer organoids are also being used to optimize CRISPR-Cas9 screens to identify genes that, when knocked out, confer resistance to KRAS G12D inhibitors like MRTX1133. aacrjournals.org
Immuno-Competent Animal Models
To understand how KRAS G12D inhibitors interact with the immune system, researchers are increasingly using immuno-competent animal models . Unlike traditional xenograft models in immunodeficient mice, these models have a fully functional immune system, providing a more realistic setting to evaluate novel therapies.
Syngeneic models, where cancer cells from a specific mouse strain are implanted into a mouse of the same strain, are being used to test the in vivo efficacy of inhibitors like MRTX1133. nih.gov Studies using these models have shown that the full anti-tumor effect of KRAS G12D inhibition requires the presence of T cells, and that treatment can remodel the tumor microenvironment. nih.govnih.gov
Genetically engineered mouse models (GEMMs) that spontaneously develop KRAS G12D-driven tumors, such as pancreatic or lung cancer models, are also invaluable. bioworld.compnas.org These models allow for the study of inhibitors in the context of natural tumor progression and the complex interplay between the tumor, its microenvironment, and the host immune system. Combining KRAS G12D inhibitors with immunotherapy, such as anti-PD-1 antibodies, in these models has shown synergistic effects, leading to complete tumor eradication in some cases. bioworld.com
The use of these advanced preclinical models is crucial for validating the efficacy of next-generation KRAS G12D inhibitors and for developing rational combination therapies that can provide durable benefits for patients.
Biomarker Identification for Therapeutic Response and Resistance
The identification of predictive biomarkers is crucial for optimizing the clinical application of KRAS G12D modulators, ensuring that they are administered to patients most likely to benefit, and for understanding mechanisms of resistance. Research into biomarkers for this compound is multifaceted, exploring genomic, transcriptomic, and proteomic signatures.
A key area of investigation is the identification of co-occurring genetic alterations that may influence sensitivity or resistance to KRAS G12D inhibition. For instance, mutations in tumor suppressor genes or other oncogenic pathways could dictate the initial response to therapy. Preclinical studies are exploring the impact of concurrent mutations on the efficacy of KRAS G12D inhibitors.
Furthermore, the tumor microenvironment (TME) is a critical determinant of therapeutic response. The composition and state of immune cells within the TME can influence the effectiveness of targeted therapies. For example, baseline levels of infiltrating CD8+ T cells and the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) are being investigated as potential predictive biomarkers for response to combination therapies involving KRAS inhibitors and immunotherapy. aacrjournals.org In preclinical models, tumors with higher CD8+ T cell infiltration and lower levels of suppressive myeloid cells at baseline demonstrated better responses to a RAS(ON) inhibitor. aacrjournals.org
The destabilization of c-FOS, a protein downstream of the MAPK pathway, has been identified as a potential pharmacodynamic biomarker of pathway inhibition following treatment with KRAS G12D inhibitors. erasca.com This suggests that monitoring c-FOS levels could provide an early indication of target engagement and therapeutic effect. Additionally, metabolomic studies have identified distinct metabolic profiles in KRAS-mutant pancreatic cancer cells, with some metabolites showing potential as biomarkers for therapeutic response. nih.gov
Resistance to KRAS G12D inhibitors can emerge through various mechanisms. These can include secondary mutations in the KRAS gene itself, which may alter the drug binding site, or the activation of alternative signaling pathways that bypass the dependency on KRAS. dovepress.comnih.gov For example, upstream activation of the ERBB pathway has been observed as a resistance mechanism in colorectal and pancreatic cancer models following treatment with the KRAS G12D inhibitor MRTX1133. nih.gov Understanding these resistance mechanisms is essential for developing strategies to overcome them, such as combination therapies that target these escape pathways.
Interactive Table: Potential Biomarkers for this compound Therapy
| Biomarker Category | Potential Biomarker | Implication for Therapy |
| Genomic | Co-occurring mutations (e.g., in tumor suppressor genes) | May predict primary resistance or sensitivity. |
| Secondary KRAS mutations | Can lead to acquired resistance. | |
| Transcriptomic/Proteomic | c-FOS destabilization | A potential pharmacodynamic biomarker of target engagement. erasca.com |
| p21 expression levels | May be modulated by treatment and associated with patient outcomes. biorxiv.org | |
| Tumor Microenvironment | Baseline CD8+ T cell infiltration | Higher levels may predict better response to combination immunotherapy. aacrjournals.org |
| Myeloid-derived suppressor cell (MDSC) levels | Higher levels may be associated with resistance. aacrjournals.org | |
| PD-L1 expression | KRAS G12D mutations have been associated with lower PD-L1 expression. nih.gov | |
| Metabolomic | Specific metabolite profiles (e.g., α-ketobutyric acid) | Could serve as biomarkers for KRAS-mutant cancer cells. nih.gov |
Integration with Other Therapeutic Modalities (e.g., Radiotherapy, Chemotherapy)
To enhance the efficacy of KRAS G12D modulators and overcome potential resistance, researchers are actively investigating their integration with other standard cancer treatments, including chemotherapy and radiotherapy.
The combination of KRAS G12D inhibitors with chemotherapy is a promising strategy. Preclinical studies have shown that inhibiting KRAS can sensitize pancreatic ductal adenocarcinoma (PDAC) cells to gemcitabine, a standard chemotherapeutic agent. biorxiv.org This suggests a dual-targeted approach, where the KRAS inhibitor weakens the cancer cells and the chemotherapy delivers a more potent cytotoxic effect. biorxiv.org Another novel small molecule, BCN057, has been shown to modulate the chemosensitivity of oncogenic RAS pancreatic cancer cells, suggesting its potential use in conjunction with chemotherapy and radiation. biorxiv.org
Radiotherapy is another cornerstone of cancer treatment, and its combination with KRAS G12D modulators is an area of active research. The rationale is that KRAS inhibition may radiosensitize tumor cells, making them more susceptible to the DNA-damaging effects of radiation. Preclinical studies have explored the effects of combining KRAS G12D inhibition with radiotherapy in pancreatic cancer models. mdpi.com
Furthermore, combination strategies are being explored to tackle resistance mechanisms. For example, combining KRAS G12D inhibitors with agents that target upstream activators of RAS signaling, such as EGFR inhibitors, or downstream effectors is a key area of investigation. nih.gov Clinical trials are underway to evaluate the combination of KRAS G12D inhibitors with cetuximab, an EGFR inhibitor, in solid tumors like colorectal and pancreatic cancer. quantatx.comquantatx.com The combination of a KRAS G12D inhibitor with an anti-PD-1 therapy has also shown to be more effective than monotherapy in preclinical models. mdpi.comnih.gov
Interactive Table: Combination Strategies with KRAS G12D Modulators
| Combination Modality | Rationale | Examples of Investigated Agents |
| Chemotherapy | Sensitize cancer cells to cytotoxic effects. | Gemcitabine biorxiv.org |
| Radiotherapy | Radiosensitize tumor cells. | Explored in preclinical pancreatic cancer models. mdpi.com |
| Targeted Therapy | Overcome resistance by targeting parallel or downstream pathways. | Cetuximab (EGFR inhibitor) quantatx.comquantatx.com, SHP2 inhibitors nih.gov, mTORC1 inhibitors nih.gov |
| Immunotherapy | Enhance anti-tumor immune response. | Anti-PD-1 therapy mdpi.comnih.gov |
Addressing KRAS G12D in Diverse Cancer Types
The KRAS G12D mutation is prevalent in a variety of cancers, most notably pancreatic ductal adenocarcinoma (PDAC), where it is the most common KRAS alteration. springermedizin.decap.orgmdpi.com It is also frequently found in colorectal cancer (CRC) and non-small cell lung cancer (NSCLC), among others. springermedizin.decap.orgmdpi.com The development of KRAS G12D modulators, therefore, holds promise for a significant number of cancer patients across different tumor types.
Pancreatic Ductal Adenocarcinoma (PDAC): With KRAS mutations present in over 90% of cases and G12D being the most frequent subtype, PDAC is a primary focus for the development of KRAS G12D inhibitors. cap.orgroswellpark.org The aggressive nature and limited treatment options for PDAC underscore the urgent need for effective targeted therapies. nih.gov Several KRAS G12D inhibitors are in preclinical and early clinical development for pancreatic cancer. dovepress.comspringermedizin.de
Colorectal Cancer (CRC): The KRAS G12D mutation is also a significant driver in a subset of colorectal cancers. springermedizin.demdpi.com Clinical trials are actively recruiting patients with KRAS G12D-mutant CRC to evaluate the efficacy of novel inhibitors, both as monotherapy and in combination with other agents like EGFR inhibitors. quantatx.comquantatx.com
Non-Small Cell Lung Cancer (NSCLC): While KRAS G12C is the more common mutation in NSCLC, particularly in smokers, the G12D mutation is also present, especially in never-smokers. mdpi.comcap.org As such, KRAS G12D modulators are being investigated for this patient population as well. roswellpark.org
Other Solid Tumors: The application of KRAS G12D inhibitors is being explored in a broader range of solid tumors where this mutation occurs, including endometrial cancer. quantatx.com Clinical trials are often designed to include patients with various advanced solid tumors harboring the KRAS G12D mutation. quantatx.comroswellpark.org
The development of pan-RAS inhibitors, which target multiple KRAS mutations including G12D, G12V, and G12R, also represents a promising therapeutic strategy for various KRAS-driven cancers. nih.gov
Interactive Table: Prevalence of KRAS G12D in Different Cancer Types
| Cancer Type | Prevalence of KRAS G12D | Significance for this compound |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Most common KRAS mutation (~40%). cap.org | A primary and critical target for therapeutic development. |
| Colorectal Cancer (CRC) | A significant driver mutation. springermedizin.demdpi.com | A key indication for ongoing clinical trials. quantatx.comquantatx.com |
| Non-Small Cell Lung Cancer (NSCLC) | Less common than G12C, but present, especially in never-smokers. cap.org | Represents a potential patient population for treatment. |
| Other Solid Tumors (e.g., Endometrial) | Occurs at lower frequencies. | Broadens the potential applicability of KRAS G12D inhibitors. quantatx.com |
Q & A
Basic Research Questions
Q. What experimental assays are recommended to evaluate the inhibitory effects of KRAS G12D modulator-1 in vitro?
- Answer: Standard assays include:
-
NEA-G12D assay : Measures nucleotide exchange activity (IC50: 1–10 μM) .
-
PPI-G12D assay : Quantifies disruption of KRAS-effector protein-protein interactions (IC50: 1–10 μM) .
-
pERK-AGS assay : Monitors downstream MAPK/ERK pathway inhibition in KRAS G12D-mutated cell lines (IC50: 1–10 μM) .
-
Controls : Include wild-type KRAS and G12C/V mutants to assess specificity. Use dose-response curves for IC50 validation.
Assay Target Pathway IC50 Range (μM) Specificity Validation NEA-G12D Nucleotide exchange 1–10 WT KRAS, G12C/V PPI-G12D RAS-effector binding 1–10 WT KRAS pERK-AGS MAPK/ERK signaling 1–10 KRAS WT/G12D isogenic models
Q. How is the in vivo dosage of this compound optimized across animal models?
-
Formula : Dose (Animal A) = Dose (Animal B) × (Km coefficient of Animal B / Km coefficient of Animal A).
-
Example : A mouse dose of 20 mg/kg converts to 10 mg/kg in rats (Km coefficients: 3 for mice, 6 for rats).
Species Weight (kg) BSA (m²) Km Coefficient Mouse 0.02 0.007 3 Rat 0.15 0.025 6 Dog 10 0.5 20 - Validation : Monitor plasma pharmacokinetics and tumor regression in xenograft models (e.g., PDAC or NSCLC patient-derived xenografts).
Advanced Research Questions
Q. How can discrepancies in KRAS G12D amplification data between ctDNA and tumor biopsies be resolved?
- Answer : Contradictions may arise due to tumor heterogeneity or clonal evolution. Mitigation strategies include:
- Longitudinal ctDNA monitoring : Track allele frequency changes over time, as in a case study where KRAS G12D amplification in liver metastases (5-fold increase) correlated with chemotherapy resistance .
- Multi-region sequencing : Analyze spatially distinct tumor regions to capture heterogeneity.
- Orthogonal validation : Use droplet digital PCR (ddPCR) for ctDNA and FISH/IHC for tissue samples .
Q. What co-occurring genetic alterations influence this compound efficacy?
- Answer : Co-mutations (e.g., TP53, STK11) or allele-specific genomic landscapes alter therapeutic responses:
- TP53 R248Q : Observed in 68% of KRAS G12D-mutated NSCLC cases; linked to enhanced MAPK pathway activation and reduced drug sensitivity .
- STK11 loss : Associated with primary resistance to KRAS-targeted therapies in lung adenocarcinoma .
- Analysis workflow :
Perform whole-exome sequencing on patient-derived models.
Use Maftools R package for co-occurrence/mutual exclusivity analysis .
Validate findings in isogenic cell lines with CRISPR-edited co-mutations.
| Co-mutation | Frequency in G12D Cases | Impact on Efficacy |
|---|---|---|
| TP53 R248Q | 68% | Reduced response |
| STK11 loss | 22% | Primary resistance |
Q. How do oncogenic signaling pathways differ between KRAS G12D and other variants (e.g., G12C/V)?
- Answer : KRAS G12D exhibits unique pathway activation:
- Transcriptomic profiling : RNA-seq of G12D-mutated NSCLC reveals upregulated Wnt/β-catenin and Hippo pathways compared to G12C .
- Functional assays :
- Co-IP/MS : Identify G12D-specific effector proteins (e.g., RALGDS over PI3K).
- Phosphoproteomics : Quantify differential activation of ERK vs. AKT in G12D vs. G12V models .
- Clinical correlation : G12D is associated with lower tumor mutational burden (TMB) and worse OS in NSCLC (HR: 2.1 vs. G12V) .
Methodological Guidelines
- Data Reproducibility : Report full experimental parameters (e.g., cell line authentication, passage numbers, serum batch) per and .
- Conflict Resolution : Use pre-registered analysis plans (e.g., OSF.io ) to minimize selective reporting .
- Ethical Compliance : Disclose animal welfare protocols (e.g., IACUC approval) and patient consent for ctDNA studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
